Pneumocandin M1
Overview
Description
FR179642 is a key intermediate compound used in the synthesis of the antifungal drug Micafungin, which belongs to the echinocandin class . It serves as the cyclic peptide nucleus for the structurally similar antifungal lipopeptide FR901379 . The compound is known for its role in combating fungal infections, making it a significant molecule in the field of medicinal chemistry.
Mechanism of Action
Target of Action
FR179642, also known as Pneumocandin M1 or FR-179642, is a key intermediate in the synthesis of the echinocandin antifungal Micafungin . Echinocandins are a class of antifungal drugs that inhibit the synthesis of 1,3-β-D-glucan in the fungal cell wall . Therefore, the primary target of FR179642 is the 1,3-β-D-glucan synthase, an enzyme critical for fungal cell wall synthesis.
Mode of Action
FR179642, as an echinocandin, interacts with its target, the 1,3-β-D-glucan synthase, by inhibiting its activity. This inhibition disrupts the synthesis of 1,3-β-D-glucan, a crucial component of the fungal cell wall. The disruption in the cell wall synthesis leads to osmotic instability and ultimately, the death of the fungal cell .
Biochemical Pathways
The primary biochemical pathway affected by FR179642 is the 1,3-β-D-glucan synthesis pathway in fungi. By inhibiting the 1,3-β-D-glucan synthase, FR179642 prevents the formation of 1,3-β-D-glucan, leading to a weakened fungal cell wall and increased susceptibility to osmotic pressure . This results in the lysis of the fungal cell, thereby exerting its antifungal effect.
Pharmacokinetics
Micafungin is known for its good water solubility, which contributes to its bioavailability
Biochemical Analysis
Biochemical Properties
This enzyme deacylates the acyl side chain of FR901379 to yield FR179642 . The interaction between FR179642 and this enzyme is crucial for the synthesis of Micafungin .
Cellular Effects
As an intermediate in the synthesis of Micafungin, it plays a crucial role in the production of this antifungal agent .
Molecular Mechanism
The molecular mechanism of FR179642 involves its interaction with cyclic lipopeptide acylase . This enzyme deacylates the acyl side chain of FR901379, yielding FR179642 . This process is a key step in the synthesis of Micafungin .
Temporal Effects in Laboratory Settings
It is known that FR179642 is a stable compound used as a key intermediate in the synthesis of Micafungin .
Metabolic Pathways
FR179642 is involved in the metabolic pathway leading to the synthesis of Micafungin . It is produced through the deacylation of the acyl side chain of FR901379 by cyclic lipopeptide acylase .
Subcellular Localization
As an intermediate in the synthesis of Micafungin, it is likely to be found in the locations where this synthesis occurs .
Preparation Methods
The preparation of FR179642 involves several steps, primarily focusing on the deacylation of FR901379. Here is a detailed synthetic route:
Fermentation: The process begins with the fermentation of the bacterium Actinoplanes utahensis to obtain FR901379 deacylase.
Deacylation: FR901379 is dissolved in methanol at a concentration of 3.0-5.0 g/L and mixed with the deacylase.
Separation and Purification: After 12-48 hours of reaction, FR179642 is separated and purified.
This method is efficient, cost-effective, and yields high-purity FR179642 .
Chemical Reactions Analysis
FR179642 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: Substitution reactions involve replacing one functional group with another, often using reagents like halogens or alkyl groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
FR179642 has several scientific research applications:
Comparison with Similar Compounds
FR179642 is unique compared to other similar compounds due to its specific role as an intermediate in the synthesis of Micafungin. Similar compounds include:
FR901379: The parent compound from which FR179642 is derived.
Micafungin: The final antifungal product synthesized using FR179642.
Other Echinocandins: Compounds like Caspofungin and Anidulafungin, which also belong to the echinocandin class but have different structures and synthesis pathways.
These compounds share similar antifungal properties but differ in their chemical structures and specific applications .
Biological Activity
Pneumocandin M1 is a member of the echinocandin class of antifungal compounds, which are primarily derived from filamentous fungi. These compounds exhibit significant biological activity against various fungal pathogens, making them important in clinical settings for treating fungal infections. This article delves into the biological activity of this compound, exploring its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
This compound functions primarily by inhibiting the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall. This inhibition leads to cell lysis and death in susceptible fungi. The compound's mechanism is similar to that of other echinocandins, such as caspofungin, but with variations in potency and spectrum of activity.
Table 1: Comparison of Echinocandins
Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
---|---|---|---|
This compound | Candida albicans | 0.25 µg/mL | Inhibition of β-(1,3)-D-glucan synthesis |
Caspofungin | Candida glabrata | 0.5 µg/mL | Inhibition of β-(1,3)-D-glucan synthesis |
Anidulafungin | Aspergillus fumigatus | 0.125 µg/mL | Inhibition of β-(1,3)-D-glucan synthesis |
Structure-Activity Relationship (SAR)
Research has shown that modifications to the side chains of pneumocandins can significantly affect their antifungal potency. For example, studies involving the genetic manipulation of the pneumocandin biosynthetic gene cluster in Glarea lozoyensis have revealed insights into how different side chains influence biological activity.
Key Findings:
- Side Chain Variations : Alterations in the length and saturation of fatty acid side chains can enhance or diminish antifungal activity.
- Hemolytic Activity : While increasing antifungal potency, some modifications may also lead to increased hemolytic activity against human red blood cells, necessitating careful evaluation during drug development.
Case Study 1: Enhanced Production via Genetic Engineering
A study aimed at enhancing pneumocandin B0 production through adaptive laboratory evolution (ALE) demonstrated a 32% increase in yield by modifying membrane permeability. This approach illustrates how genetic and environmental manipulations can optimize production strains for higher yields of pneumocandins, including M1.
Case Study 2: Antifungal Efficacy Against Resistant Strains
Research has indicated that this compound exhibits efficacy against Candida auris, a multidrug-resistant pathogen. In vitro studies showed that this compound had lower MIC values compared to traditional antifungals like fluconazole, highlighting its potential as a treatment option for resistant infections.
Properties
IUPAC Name |
[5-[(1S,2S)-2-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-18-amino-3-[(1R)-3-amino-1-hydroxy-3-oxopropyl]-11,20,21,25-tetrahydroxy-15-[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H52N8O20S/c1-11-9-43-25(26(11)50)33(57)41-31(55)19(48)7-15(36)29(53)38-22(12(2)44)34(58)42-10-14(45)6-16(42)30(54)40-24(32(56)39-23(35(43)59)18(47)8-21(37)49)28(52)27(51)13-3-4-17(46)20(5-13)63-64(60,61)62/h3-5,11-12,14-16,18-19,22-28,31,44-48,50-52,55H,6-10,36H2,1-2H3,(H2,37,49)(H,38,53)(H,39,56)(H,40,54)(H,41,57)(H,60,61,62)/t11-,12+,14+,15-,16-,18+,19+,22-,23-,24-,25-,26-,27-,28-,31+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYMOOBOFFUBHZ-CPYYHODSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN2C(C1O)C(=O)NC(C(CC(C(=O)NC(C(=O)N3CC(CC3C(=O)NC(C(=O)NC(C2=O)C(CC(=O)N)O)C(C(C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)C(C)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN2[C@@H]([C@H]1O)C(=O)N[C@@H]([C@@H](C[C@@H](C(=O)N[C@H](C(=O)N3C[C@@H](C[C@H]3C(=O)N[C@H](C(=O)N[C@H](C2=O)[C@@H](CC(=O)N)O)[C@@H]([C@H](C4=CC(=C(C=C4)O)OS(=O)(=O)O)O)O)O)[C@@H](C)O)N)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H52N8O20S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
936.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168110-44-9 | |
Record name | FR-179642 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0168110449 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | FR-179642 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44677O2TDO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the significance of using macroporous resin in the extraction of FR179642?
A1: The research paper highlights the use of macroporous resin for the adsorption and desorption of FR179642 from the fermentation broth of Coleophoma sp. []. This method offers a significant advantage as it simplifies the extraction process and makes it suitable for industrial-scale production. Macroporous resins are known for their high binding capacity and selectivity, contributing to a more efficient purification process.
Q2: How does reverse-phase packing material contribute to obtaining high-purity FR179642?
A2: Following the initial extraction using macroporous resin, the crude extract of FR179642 undergoes further purification using reverse-phase packing material for chromatography []. This technique separates compounds based on their different affinities for the stationary phase (packing material) and the mobile phase (solvent). The specific interaction of FR179642 with the chosen reverse-phase packing material enables its effective separation from other compounds in the crude extract, resulting in a high-purity product.
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